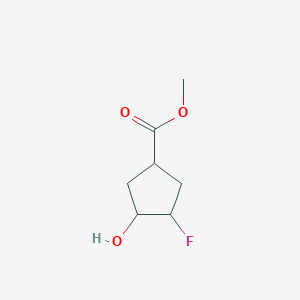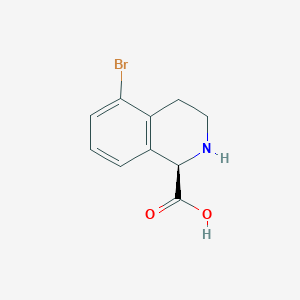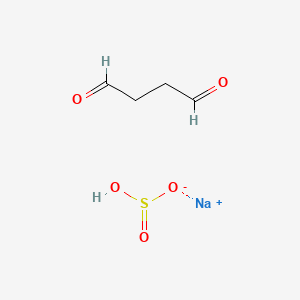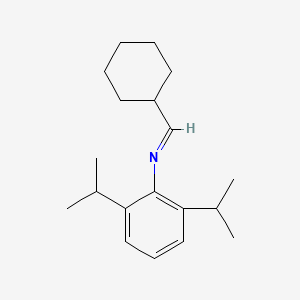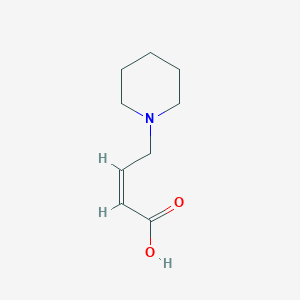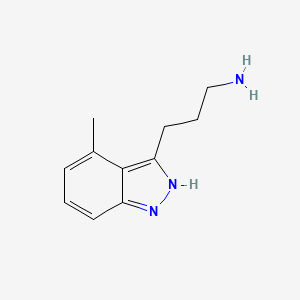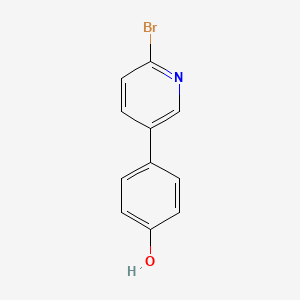![molecular formula C9H15ClO2S B13145988 6,6-Dimethylbicyclo[3.1.1]heptane-2-sulfonyl chloride](/img/structure/B13145988.png)
6,6-Dimethylbicyclo[3.1.1]heptane-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Dimethylbicyclo[311]heptane-2-sulfonyl chloride is an organic compound characterized by its bicyclic structure with a sulfonyl chloride functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethylbicyclo[3.1.1]heptane-2-sulfonyl chloride typically involves the sulfonation of 6,6-Dimethylbicyclo[3.1.1]heptane-2-ol. This reaction is carried out using chlorosulfonic acid or sulfuryl chloride as sulfonating agents under controlled conditions to ensure the selective formation of the sulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
6,6-Dimethylbicyclo[3.1.1]heptane-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Reduction Reactions: Conducted under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Aplicaciones Científicas De Investigación
6,6-Dimethylbicyclo[3.1.1]heptane-2-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.
Material Science: Utilized in the modification of polymers to enhance their properties.
Mecanismo De Acción
The mechanism of action of 6,6-Dimethylbicyclo[3.1.1]heptane-2-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The resulting products depend on the nature of the nucleophile and the reaction conditions. The molecular targets and pathways involved are primarily related to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 6,6-Dimethylbicyclo[3.1.1]heptane-2-methanol
- 6,6-Dimethylbicyclo[3.1.1]heptane-2-carboxaldehyde
- 6,6-Dimethylbicyclo[3.1.1]heptane-2-methylene
Uniqueness
6,6-Dimethylbicyclo[3.1.1]heptane-2-sulfonyl chloride is unique due to the presence of the sulfonyl chloride functional group, which imparts distinct reactivity compared to other similar compounds. This functional group allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C9H15ClO2S |
|---|---|
Peso molecular |
222.73 g/mol |
Nombre IUPAC |
6,6-dimethylbicyclo[3.1.1]heptane-2-sulfonyl chloride |
InChI |
InChI=1S/C9H15ClO2S/c1-9(2)6-3-4-8(7(9)5-6)13(10,11)12/h6-8H,3-5H2,1-2H3 |
Clave InChI |
YZVUYPLNFAMNDQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC(C1C2)S(=O)(=O)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


